Cas no 852840-54-1 (2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide)

2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide
- SR-01000067845-1
- EN300-18700
- Z89264885
- AKOS030663926
- CS-0237789
- SR-01000067845
- 852840-54-1
- G38749
- SCHEMBL23818001
-
- インチ: InChI=1S/C13H15ClN2O2/c1-2-18-12-6-4-11(5-7-12)16(9-3-8-15)13(17)10-14/h4-7H,2-3,9-10H2,1H3CopyCopied
- InChIKey: LSZGOLQEGVGVAJ-UHFFFAOYSA-NCopyCopied
- SMILES: CCOc1ccc(cc1)N(CCC#N)C(=O)CClCopyCopied
計算された属性
- 精确分子量: 266.0822054Da
- 同位素质量: 266.0822054Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 6
- 複雑さ: 305
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 53.3Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- Boiling Point: 444.7±40.0 °C at 760 mmHg
- フラッシュポイント: 222.7±27.3 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18700-2.5g |
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide |
852840-54-1 | 95% | 2.5g |
$558.0 | 2023-09-18 | |
TRC | C614895-500mg |
2-Chloro-N-(2-Cyanoethyl)-N-(4-Ethoxyphenyl)Acetamide |
852840-54-1 | 500mg |
$ 295.00 | 2022-04-28 | ||
Enamine | EN300-18700-0.05g |
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide |
852840-54-1 | 95% | 0.05g |
$46.0 | 2023-09-18 | |
Enamine | EN300-18700-10.0g |
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide |
852840-54-1 | 95% | 10g |
$1224.0 | 2023-04-29 | |
1PlusChem | 1P019PKV-50mg |
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide |
852840-54-1 | 95% | 50mg |
$116.00 | 2024-04-21 | |
1PlusChem | 1P019PKV-5g |
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide |
852840-54-1 | 95% | 5g |
$1082.00 | 2024-04-21 | |
Enamine | EN300-18700-10g |
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide |
852840-54-1 | 95% | 10g |
$1224.0 | 2023-09-18 | |
Aaron | AR019PT7-250mg |
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide |
852840-54-1 | 95% | 250mg |
$170.00 | 2025-02-14 | |
Aaron | AR019PT7-10g |
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide |
852840-54-1 | 95% | 10g |
$1708.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308459-100mg |
2-Chloro-n-(2-cyanoethyl)-n-(4-ethoxyphenyl)acetamide |
852840-54-1 | 95% | 100mg |
¥1833.00 | 2024-07-28 |
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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S. Ahmed Chem. Commun., 2009, 6421-6423
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6. Caper tea
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamideに関する追加情報
2-Chloro-N-(2-Cyanoethyl)-N-(4-Ethoxyphenyl)Acetamide: A Comprehensive Overview
The compound with CAS No. 852840-54-1, commonly referred to as 2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and its potential applications in drug development. In this article, we will delve into the structural properties, synthesis methods, pharmacological activities, and recent advancements associated with this compound.
Structural Analysis and Key Features
The molecular structure of 2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide is characterized by a central acetamide group substituted with a chlorine atom at the second position. The nitrogen atom in the acetamide group is further substituted with two distinct groups: a 2-cyanoethyl group and a 4-ethoxyphenyl group. This substitution pattern introduces a high degree of structural complexity, which is often desirable in drug design for enhancing bioavailability and target specificity.
The presence of the chlorine atom at the second position of the acetamide group imparts unique electronic properties to the molecule, potentially influencing its reactivity and binding affinity to biological targets. The 2-cyanoethyl group, on the other hand, introduces a cyano functional group, which is known for its ability to participate in hydrogen bonding and other non-covalent interactions. The 4-ethoxyphenyl group adds an aromatic ring with an ethoxy substituent, which can contribute to both hydrophobic interactions and additional hydrogen bonding opportunities.
Synthesis and Chemical Properties
The synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide involves a multi-step process that typically begins with the preparation of the corresponding acid chloride intermediate. This intermediate is then subjected to nucleophilic substitution reactions with appropriate amine derivatives to form the final product. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly synthesis routes for this compound.
Chemically, this compound exhibits stability under normal storage conditions but may undergo hydrolysis under acidic or basic conditions, particularly at elevated temperatures. Its solubility properties are influenced by the balance between hydrophilic functional groups (such as the cyano and ethoxy groups) and hydrophobic aromatic rings. These properties are crucial for determining its suitability in various pharmaceutical formulations.
Pharmacological Activities and Applications
Recent studies have highlighted the potential of 2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide as a candidate for drug development targeting specific biological pathways. For instance, research has demonstrated its ability to modulate enzyme activity, particularly in enzymes involved in inflammatory responses and cancer progression. The compound's unique structure allows it to interact with target proteins through a combination of hydrogen bonding, π-π interactions, and van der Waals forces.
In addition to its enzymatic activity, this compound has shown promise in preclinical models of neurodegenerative diseases due to its ability to cross the blood-brain barrier (BBB). The presence of the ethoxyphenyl group may play a significant role in enhancing BBB penetration, making it a valuable lead compound for central nervous system (CNS) drug discovery.
Recent Research Findings
Recent advancements in computational chemistry have provided deeper insights into the molecular dynamics of 2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide. Molecular docking studies have revealed that the compound exhibits strong binding affinity to several therapeutic targets, including kinases and G-protein coupled receptors (GPCRs). These findings underscore its potential as a scaffold for developing novel therapeutic agents.
Preliminary toxicological studies indicate that this compound exhibits low acute toxicity at therapeutic doses, suggesting a favorable safety profile. However, further studies are required to fully characterize its long-term safety and potential off-target effects.
Conclusion
In summary, 2-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)acetamide (CAS No. 852840-54-1) is a structurally complex organic compound with promising pharmacological properties. Its unique substitution pattern confers advantageous chemical and biological characteristics that make it an attractive candidate for drug development. With ongoing research focusing on optimizing its bioavailability and efficacy, this compound holds significant potential in advancing therapeutic interventions across various disease areas.
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